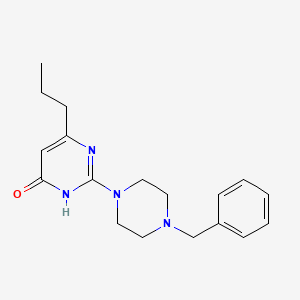
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and post-traumatic stress disorder (PTSD). Prazosin is a member of the class of compounds known as quinazolines and is structurally similar to other alpha-1 blockers such as doxazosin and terazosin.
Wirkmechanismus
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone selectively blocks the alpha-1 adrenergic receptors, which are found in smooth muscle cells in blood vessels. By blocking these receptors, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone causes vasodilation and reduces blood pressure. The drug also has an effect on the sympathetic nervous system, which is responsible for the "fight or flight" response. In patients with PTSD, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may help to reduce symptoms such as nightmares and flashbacks by blocking the effects of adrenaline on the brain.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and the sympathetic nervous system, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anti-inflammatory and antioxidant properties. The drug has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has a number of advantages for use in lab experiments. The drug is relatively easy to synthesize and is readily available. 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone is also selective for the alpha-1 adrenergic receptor, which makes it a useful tool for studying the effects of alpha-1 receptor activation. However, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has some limitations in lab experiments. The drug has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. In addition, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may have off-target effects on other receptors, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone. One area of interest is the drug's potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in inhibiting cancer cell growth and to identify potential targets for drug development. Another area of interest is the use of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in the treatment of other conditions such as Raynaud's phenomenon and congestive heart failure. Finally, more research is needed to determine the long-term safety and efficacy of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in the treatment of PTSD, as well as to identify potential biomarkers that could be used to predict response to treatment.
Synthesemethoden
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-propylpyrimidin-4-one with benzylamine in the presence of sodium hydride to form the intermediate 2-(4-benzyl-1-piperazinyl)-6-propylpyrimidin-4-one. This intermediate is then reduced with hydrogen gas and palladium on carbon to give the final product, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been extensively studied for its use in the treatment of hypertension and PTSD. In addition, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have potential therapeutic applications in the treatment of other conditions such as benign prostatic hyperplasia, Raynaud's phenomenon, and congestive heart failure.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-6-16-13-17(23)20-18(19-16)22-11-9-21(10-12-22)14-15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFCKVAKRCAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-propylpyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![11-bromo-14H-benzo[4,5]isoquino[2,1-a]perimidin-14-one](/img/structure/B6086659.png)
![2,2-dimethyl-6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B6086672.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B6086686.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6086691.png)
![(2,4-dimethoxyphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6086701.png)
![3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)
![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)
![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)

![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)